molecular formula C16H15NO2 B7501018 N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide

N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No. B7501018
M. Wt: 253.29 g/mol
InChI Key: ZCKOKEPZQZZHKJ-UHFFFAOYSA-N
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Description

N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide (PDIC) is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. PDIC is a heterocyclic compound that contains a cyclic amide group and a phenyl group. It has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been found to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to reduce the production of prostaglandins and cytokines, which are involved in the inflammatory response. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which contribute to oxidative stress. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis by activating caspase-3 and inhibiting the Akt/mTOR signaling pathway.

Advantages and Limitations for Lab Experiments

N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has several advantages for use in lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. However, its limitations include its low solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for research on N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide, including its potential applications in drug discovery, materials science, and organic synthesis. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide can be further modified to enhance its activity and selectivity towards specific targets. Its potential as a ligand in metal-organic frameworks can also be explored further. Additionally, the effects of N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide on different cancer cell lines and its mechanism of action can be studied in more detail.

Synthesis Methods

N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized using different methods, including the reaction of 2-hydroxybenzaldehyde with aniline in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-hydroxyacetophenone with aniline in the presence of sulfuric acid and ethanol. The resulting product is then treated with acetic anhydride and sodium acetate to obtain N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide.

Scientific Research Applications

N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has also been used as a ligand in metal-organic frameworks and as a building block in the synthesis of organic molecules.

properties

IUPAC Name

N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(17-13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-19-15/h1-9,15H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKOKEPZQZZHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide

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